molecular formula C23H30N2O5S B11126977 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11126977
M. Wt: 446.6 g/mol
InChI Key: VRZILIXLONLTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(methyl)phenyl]piperidine-3-carboxamide
  • 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(ethyl)phenyl]piperidine-3-carboxamide

Uniqueness

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O5S/c1-16(2)17-7-9-19(10-8-17)24-23(26)18-6-5-13-25(15-18)31(27,28)22-14-20(29-3)11-12-21(22)30-4/h7-12,14,16,18H,5-6,13,15H2,1-4H3,(H,24,26)

InChI Key

VRZILIXLONLTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.